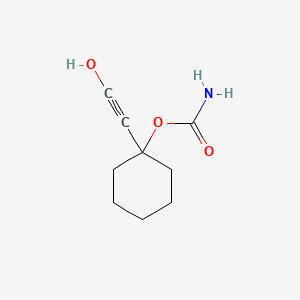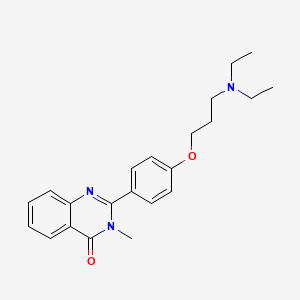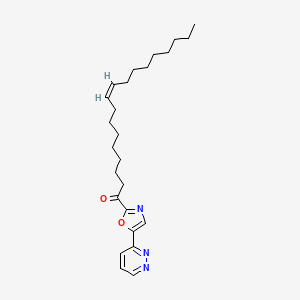
2-(2-Phenylethyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenethyltetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a phenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenethyltetrahydrofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of phenethylfuran in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated temperatures and pressures to achieve the desired tetrahydrofuran ring formation.
Industrial Production Methods: Industrial production of 2-phenethyltetrahydrofuran may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 2-phenethyltetrahydrofuran.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenethyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of phenethyl ketones or aldehydes.
Reduction: Formation of more saturated tetrahydrofuran derivatives.
Substitution: Introduction of functional groups such as halides, hydroxyl groups, or amines.
Aplicaciones Científicas De Investigación
2-Phenethyltetrahydrofuran has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-phenethyltetrahydrofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenethyl group can enhance its binding affinity to certain molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
2-Methyltetrahydrofuran: A solvent with similar properties but different substituents.
Tetrahydrofuran: A widely used solvent with a simpler structure.
2,5-Dimethyltetrahydrofuran: Another derivative with distinct chemical properties.
Uniqueness: 2-Phenethyltetrahydrofuran stands out due to the presence of the phenethyl group, which imparts unique chemical and biological properties
Propiedades
Número CAS |
2429-96-1 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-(2-phenylethyl)oxolane |
InChI |
InChI=1S/C12H16O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,12H,4,7-10H2 |
Clave InChI |
QCZYZCPNBMWKTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)


![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)




![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)


